Aspergillimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

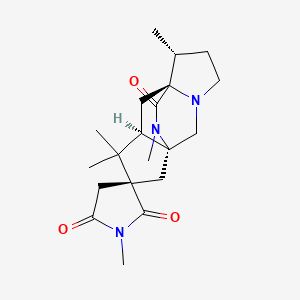

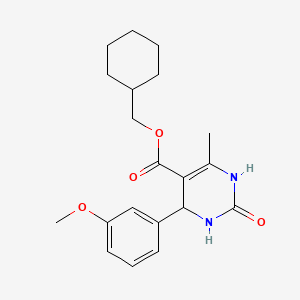

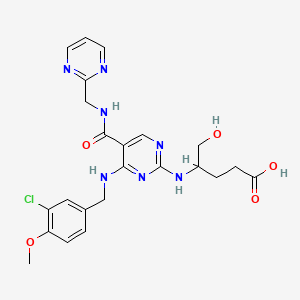

Aspergillimide is a secondary metabolite produced by the fungus Aspergillus japonicus. It belongs to a family of fungal metabolites known as asperparalines, which are characterized by their unique structural features, including a bridged diazabicyclo[2.2.2]octanone core and a spiro-succinimide motif . This compound has garnered attention due to its potent biological activities, particularly its paralytic effects on insects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of aspergillimide involves a series of complex steps, including oxidative and reductive radical cyclizations. These steps are crucial for constructing the cyclopentane and spiro-succinimide units that are central to the compound’s structure . The key steps in the synthesis include:

Oxidative Radical Cyclization: This step introduces the alkene unit through direct beta-hydrogen abstraction or coupling with a radical initiator.

Reductive Radical Cyclization: This step helps in forming the spiro-succinimide unit by reducing the intermediate radicals.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of okara (soybean residue) with Aspergillus japonicus JV-23. The compound is then isolated and purified using various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Aspergillimide undergoes several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, reducing the molecule to its simpler forms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidative Reagents: Common oxidative reagents include oxygen, hydrogen peroxide, and various peroxides.

Reductive Reagents: Common reductive reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution Reagents: Common substitution reagents include halogens, alkyl halides, and nucleophiles.

Major Products: The major products formed from these reactions include oxo-derivatives, reduced forms of this compound, and various substituted derivatives .

Applications De Recherche Scientifique

Aspergillimide has a wide range of scientific research applications, including:

Mécanisme D'action

Aspergillimide exerts its effects by selectively blocking insect nicotinic acetylcholine receptors. This action leads to paralysis in insects, making it a potent insecticidal agent . The compound’s unique structure allows it to interact specifically with these receptors, disrupting normal neural transmission and leading to paralysis .

Comparaison Avec Des Composés Similaires

Asperparaline A, B, and C: These compounds share a similar structural framework with aspergillimide, including the bridged diazabicyclo[2.2.2]octanone core and spiro-succinimide motif.

16-Oxothis compound: This compound is an oxo-derivative of this compound and shares similar biological activities.

Uniqueness: this compound is unique due to its specific mode of action on insect nicotinic acetylcholine receptors and its potent paralytic effects. Its structural complexity and the presence of the spiro-succinimide motif also distinguish it from other similar compounds .

Propriétés

Formule moléculaire |

C20H29N3O3 |

|---|---|

Poids moléculaire |

359.5 g/mol |

Nom IUPAC |

(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione |

InChI |

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1 |

Clé InChI |

RTNMRJRMTGSUAE-DWPFRNKMSA-N |

SMILES isomérique |

C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |

SMILES canonique |

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10814052.png)

![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)

![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)

![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)